5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with a butyl group and a fluorobenzylthio substituent, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimalarial and antidepressant agent.
Mechanism of Action
The mechanism of action of 5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to 5-butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole include other triazinoindoles and indoloquinoxalines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, indoloquinoxalines are known for their DNA intercalating properties and antiviral activity .
Properties
IUPAC Name |
5-butyl-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4S/c1-2-3-12-25-17-7-5-4-6-16(17)18-19(25)22-20(24-23-18)26-13-14-8-10-15(21)11-9-14/h4-11H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAMROTZXLQSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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